

# Ethyl 2-chloro-4-methyloxazole-5-carboxylate chemical properties

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** Ethyl 2-chloro-4-methyloxazole-5-carboxylate

**Cat. No.:** B1338036

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## Technical Guide: Ethyl 2-chloro-4-methyloxazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct experimental data is publicly available for **Ethyl 2-chloro-4-methyloxazole-5-carboxylate**. This guide provides calculated properties and extrapolates information from closely related analogs to offer a comprehensive overview. All data derived from analogs is clearly indicated.

## Core Chemical Properties

**Ethyl 2-chloro-4-methyloxazole-5-carboxylate** is a halogenated heterocyclic compound. Its core structure consists of an oxazole ring, which is a five-membered aromatic ring containing one oxygen and one nitrogen atom. This core is substituted with a chloro group at the 2-position, a methyl group at the 4-position, and an ethyl carboxylate group at the 5-position. The presence of the chloro substituent and the ester functional group makes it a potentially valuable intermediate in organic synthesis, particularly for the development of novel pharmaceutical agents and other bioactive molecules.

## Physicochemical Data

Quantitative data for the target compound and its close analogs are summarized below for comparative analysis.

Property	Value (Predicted/Calculated for Target Compound)	Value (Analog Compound)	Analog Compound Name
Molecular Formula	C <sub>7</sub> H <sub>8</sub> ClNO <sub>3</sub>	C <sub>7</sub> H <sub>8</sub> CINO <sub>2</sub> S	Ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate[1]
Molecular Weight	189.60 g/mol	205.66 g/mol	Ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate[1]
Melting Point	Not available	~32-34 °C	Ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate[1]
Boiling Point	Not available	~244-245 °C	Ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate[1]
Density	Not available	1.328 g/cm <sup>3</sup> (Predicted)	Ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate[1]
Solubility	Not available	Soluble in ethanol, acetone, DMSO	Ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate[1]

## Spectral Data

No specific spectral data has been published for **Ethyl 2-chloro-4-methyloxazole-5-carboxylate**. The following table outlines the expected spectral characteristics based on its structure and data from analogous compounds.

Technique	Expected Peaks and Signals
<sup>1</sup> H NMR	<ul style="list-style-type: none"><li>- Ethyl group signals: a triplet around 1.2-1.4 ppm (<math>\text{CH}_3</math>) and a quartet around 4.2-4.4 ppm (<math>\text{CH}_2</math>).</li><li>- Methyl group signal: a singlet around 2.3-2.5 ppm.</li></ul>
<sup>13</sup> C NMR	<ul style="list-style-type: none"><li>- Carbonyl carbon of the ester around 160-165 ppm.</li><li>- Oxazole ring carbons between 120-160 ppm.</li><li>- Ethyl group carbons: ~14 ppm (<math>\text{CH}_3</math>) and ~61 ppm (<math>\text{CH}_2</math>).</li><li>- Methyl group carbon around 10-15 ppm.</li></ul>
IR Spectroscopy	<ul style="list-style-type: none"><li>- Strong C=O stretch from the ester at ~1720-1740 <math>\text{cm}^{-1}</math>.</li><li>- C-O stretches from the ester and oxazole ring in the 1000-1300 <math>\text{cm}^{-1}</math> region.</li><li>- C-Cl stretch around 600-800 <math>\text{cm}^{-1}</math>.</li><li>- C-H stretches from alkyl groups just below 3000 <math>\text{cm}^{-1}</math>.</li></ul>
Mass Spectrometry	<ul style="list-style-type: none"><li>- Molecular ion peak (<math>\text{M}^+</math>) at <math>\text{m/z}</math> 189 and 191 in an approximate 3:1 ratio due to the chlorine isotopes (<math>^{35}\text{Cl}</math> and <math>^{37}\text{Cl}</math>).</li><li>- Fragmentation patterns likely showing loss of the ethoxy group (<math>-\text{OCH}_2\text{CH}_3</math>), the entire ester group (<math>-\text{COOCH}_2\text{CH}_3</math>), and potentially the chloro group.</li></ul>

## Experimental Protocols

### Proposed Synthesis

A potential synthetic route for **Ethyl 2-chloro-4-methyloxazole-5-carboxylate** can be adapted from the known synthesis of 4-methyloxazole-5-carboxylic esters. This proposed method involves the reaction of an appropriate starting material with a chlorinating agent, followed by esterification. A more direct, though unconfirmed, approach could involve the cyclization of ethyl 2-chloro-2-(chloroimino)acetate with the enolate of ethyl acetoacetate.

A plausible, though not experimentally verified, synthesis is outlined below, based on a patented method for similar oxazoles.

Reaction: Reaction of ethyl  $\alpha$ -chloroacetoacetate with a suitable nitrogen source and subsequent chlorination. A more direct, though hypothetical, route could involve the cyclization of a chlorinated precursor.

Protocol:

- Preparation of Ethyl 4-methyloxazole-5-carboxylate: Ethyl  $\alpha$ -chloroacetoacetate is reacted with an excess of formamide (2-10 molar equivalents).
- The reaction mixture is heated to a temperature between 120-150°C for 2 to 12 hours.
- Upon completion, the mixture is cooled, and the product is extracted using an organic solvent such as benzene or ether.
- The organic extracts are washed with an aqueous potassium carbonate solution and then with brine.
- The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield Ethyl 4-methyloxazole-5-carboxylate.
- Chlorination: The resulting Ethyl 4-methyloxazole-5-carboxylate would then be chlorinated at the 2-position. This could potentially be achieved using a chlorinating agent like N-chlorosuccinimide (NCS) or sulfonyl chloride ( $\text{SO}_2\text{Cl}_2$ ) in an appropriate solvent. The specific conditions for this chlorination step would require experimental optimization.

## Characterization Workflow

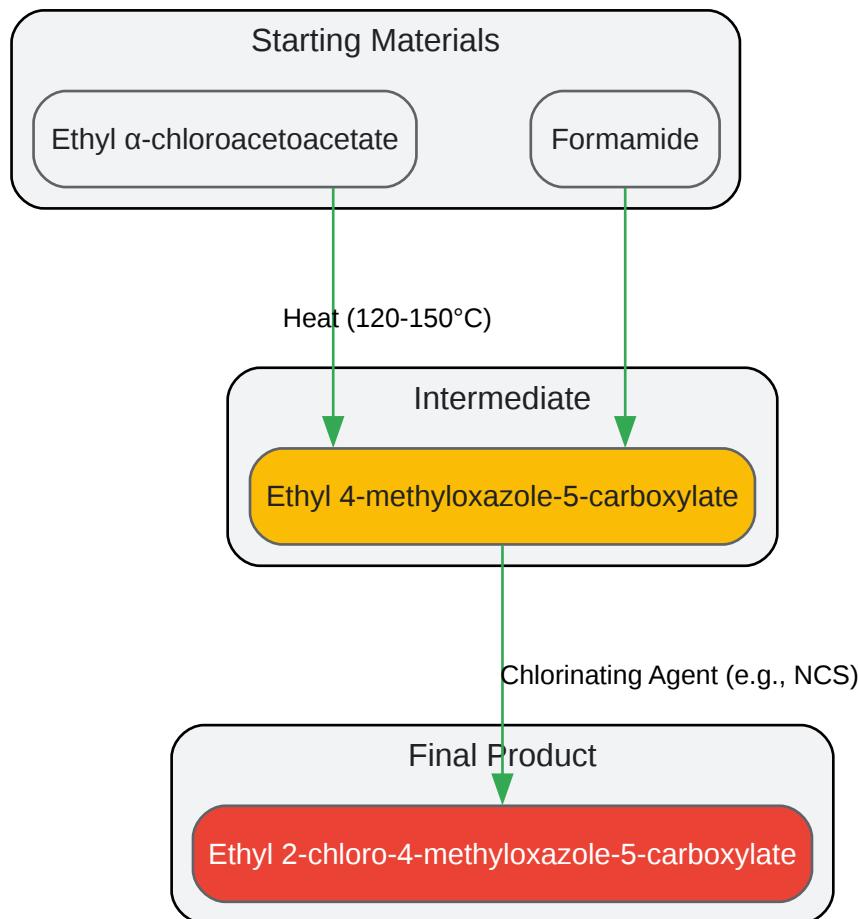
The identity and purity of the synthesized **Ethyl 2-chloro-4-methyloxazole-5-carboxylate** would be confirmed through a standard analytical workflow:

- Purification: The crude product is purified using column chromatography or distillation.
- Structural Elucidation: The purified compound is analyzed by  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and mass spectrometry to confirm its molecular structure.
- Functional Group Analysis: Infrared (IR) spectroscopy is used to verify the presence of key functional groups, such as the ester carbonyl.

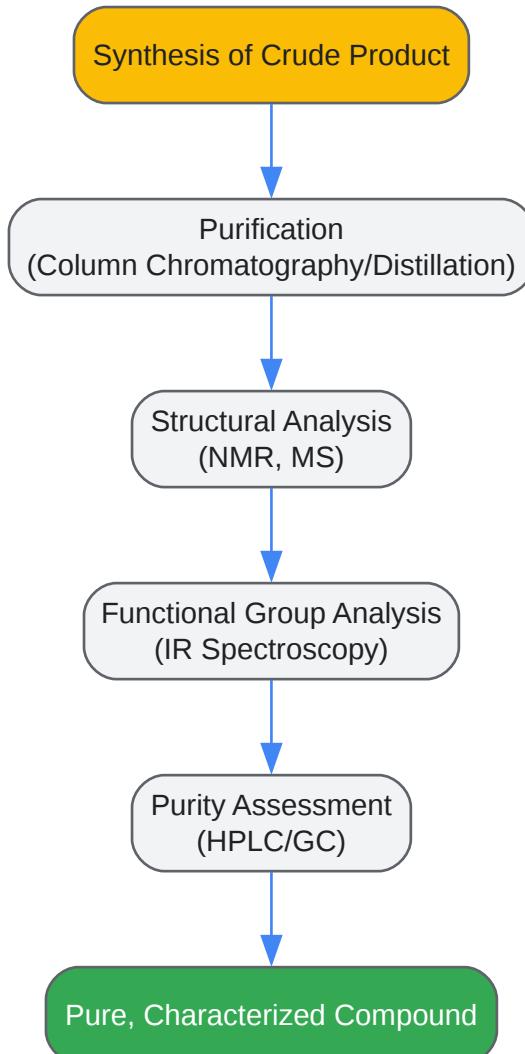
- Purity Assessment: The purity of the final compound is determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

## Mandatory Visualizations

## Proposed Synthesis of Ethyl 2-chloro-4-methyloxazole-5-carboxylate



## General Experimental Workflow for Compound Characterization

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## References

- 1. [chembk.com](http://chembk.com) [chembk.com]

- To cite this document: BenchChem. [Ethyl 2-chloro-4-methyloxazole-5-carboxylate chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1338036#ethyl-2-chloro-4-methyloxazole-5-carboxylate-chemical-properties\]](https://www.benchchem.com/product/b1338036#ethyl-2-chloro-4-methyloxazole-5-carboxylate-chemical-properties)

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